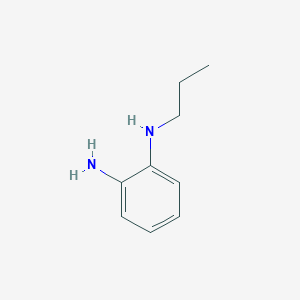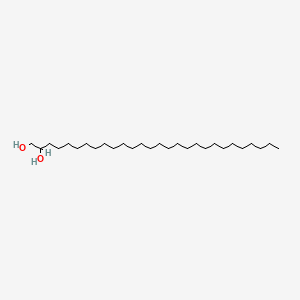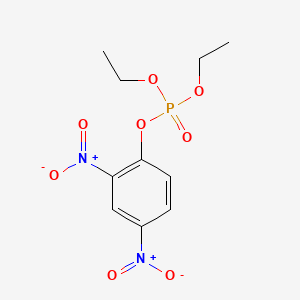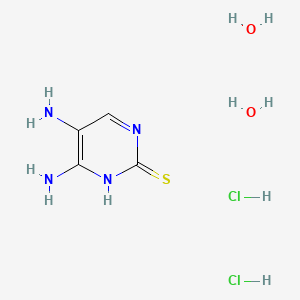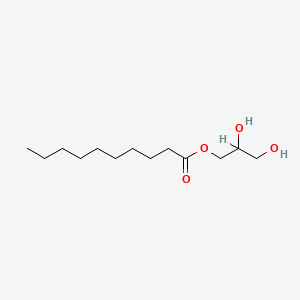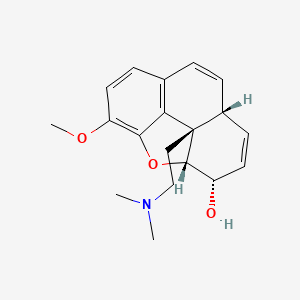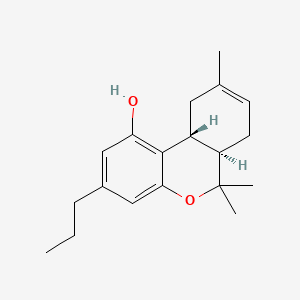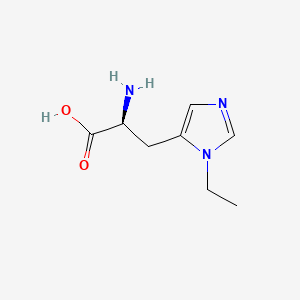![molecular formula C26H22ClN3O5S B1228326 2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)
2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Ethyl ester derivatives of quinolinecarboxylic acids have been synthesized, and their tautomeric and conformational transformations were investigated using various spectroscopic methods (Kononov et al., 1988).
Antioxidant and Antibacterial Studies
- Phenolic esters and amides of quinolinecarboxylic acid were synthesized and evaluated for their in vitro antioxidant and antibacterial activity, demonstrating potential against various microorganisms (Shankerrao et al., 2013).
Novel Compounds Synthesis
- Novel quinolinecarboxylic acids and related compounds were prepared and evaluated for antimicrobial activities, although no significant activity was noted in some instances (Agui et al., 1975).
Methods for Preparation
- A general method for preparing quinolinecarboxylic acids was developed, which can produce new analogs in the quinolone class of anti-infectives (Kiely et al., 1989).
Structural Studies
- Oligoamides of quinolinecarboxylic acid were synthesized, and their helical structures were characterized, contributing to the understanding of molecular structure and behavior (Jiang et al., 2003).
Microwave-Assisted Synthesis
- A microwave-assisted one-step method for preparing substituted anilides of quinolinecarboxylic acid was developed, showcasing the efficiency of microwave irradiation in chemical synthesis (Bobál et al., 2012).
Antimicrobial Activity
- A series of quinoline-2-carboxylic acids and alkyl esters were synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Raghavendra et al., 2006).
Propiedades
Nombre del producto |
2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C26H22ClN3O5S |
Peso molecular |
524 g/mol |
Nombre IUPAC |
[2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22ClN3O5S/c1-30(2)36(33,34)18-12-13-21(27)24(14-18)29-25(31)16-35-26(32)20-15-23(17-8-4-3-5-9-17)28-22-11-7-6-10-19(20)22/h3-15H,16H2,1-2H3,(H,29,31) |
Clave InChI |
IFTXYVAKRHAAGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



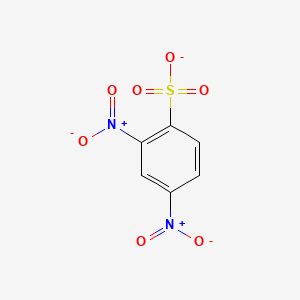
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
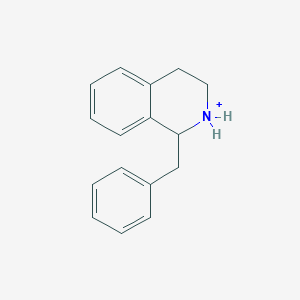
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
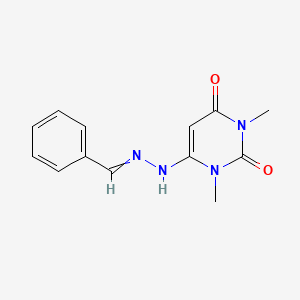
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
